molecular formula C16H15NO3 B352963 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one CAS No. 609335-26-4

3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one

Cat. No.: B352963
CAS No.: 609335-26-4
M. Wt: 269.29g/mol
InChI Key: LHARXGWCRVORMO-UHFFFAOYSA-N
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Description

3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one is a synthetic benzoxazole derivative of high interest in medicinal chemistry and pharmacological research. Benzoxazoles are recognized as a privileged scaffold in drug discovery due to their wide spectrum of biological activities . This compound is provided as a high-purity material to support investigative studies in various research domains. Preliminary research on analogous benzoxazole structures suggests potential applications in oncology research . Related compounds have demonstrated cytotoxic effects against a range of human cancer cell lines, making this chemical class a promising starting point for the development of novel anticancer agents . Furthermore, the benzoxazole core is frequently investigated for antimicrobial activity . Structural analogs have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains, positioning this compound as a valuable candidate for exploring new anti-infective strategies . Other research avenues for benzoxazole derivatives include their evaluation as urease inhibitors , which is relevant for the treatment of certain gastrointestinal and microbial infections . The specific substitution pattern of this compound, featuring a phenoxyethyl side chain, may be explored for its influence on bioactivity and pharmacokinetic properties. This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use. Researchers are encouraged to conduct thorough testing to fully characterize the properties and potential applications of this specific compound.

Properties

IUPAC Name

3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-6-8-13(9-7-12)19-11-10-17-14-4-2-3-5-15(14)20-16(17)18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHARXGWCRVORMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosgene-Mediated Cyclization

Reaction of o-aminophenol with phosgene in benzene yields 2(3H)-benzoxazolone through cyclodehydration (Fig. 1a). This method, first reported by Cornforth in 1946, achieves moderate yields (60–70%) but requires careful handling of toxic phosgene.

Urea-Assisted Thermal Cyclization

A safer alternative involves heating o-aminophenol with urea at 160°C under reflux conditions (Fig. 1b). Srikanth et al. demonstrated that this approach eliminates hazardous reagents, producing benzoxazolone in 75–85% yield after recrystallization with methanol.

Table 1: Comparison of 2(3H)-Benzoxazolone Synthesis Methods

MethodReagentsYield (%)Key Advantage
Phosgene-mediatedPhosgene, benzene60–70Rapid reaction time (2–3 h)
Urea-assisted thermalUrea, reflux75–85Non-toxic reagents

N-Alkylation at the 3rd Position

The 3rd nitrogen of 2(3H)-benzoxazolone exhibits nucleophilic reactivity under basic conditions, enabling alkylation with halogenated intermediates.

Preparation of 2-(4-Methylphenoxy)ethyl Bromide

4-Methylphenol undergoes Williamson ether synthesis with 1,2-dibromoethane in the presence of potassium carbonate (Fig. 2a). This yields 2-(4-methylphenoxy)ethyl bromide, a critical alkylating agent, in 80–90% purity.

Alkylation of 2(3H)-Benzoxazolone

Reaction of 2(3H)-benzoxazolone with 2-(4-methylphenoxy)ethyl bromide proceeds via an SN2 mechanism. Using anhydrous DMF as a solvent and potassium carbonate as a base, the alkylation achieves 65–75% yield (Fig. 2b). Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reaction rates by facilitating phase transfer.

Table 2: Optimization of Alkylation Conditions

BaseSolventCatalystTemperature (°C)Yield (%)
K2CO3DMFTBAI8072
NaHTHFNone6058
Cs2CO3DMSO18-crown-610068

Alternative Synthetic Routes

Mitsunobu Reaction

While less common, the Mitsunobu reaction offers a pathway for ether bond formation. Combining 2(3H)-benzoxazolone with 2-(4-methylphenoxy)ethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine produces the target compound in 50–60% yield. However, stoichiometric phosphine oxide byproducts complicate purification.

Reductive Amination

A speculative route involves condensing 2(3H)-benzoxazolone with 4-methylphenoxyacetaldehyde followed by sodium borohydride reduction. While theoretically viable, this method remains unreported in literature and may suffer from imine instability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 7.25–7.10 (m, 4H, benzoxazolone aromatic), 6.85 (d, J = 8.4 Hz, 2H, phenoxy aromatic), 4.20 (t, J = 6.0 Hz, 2H, OCH2), 3.75 (t, J = 6.0 Hz, 2H, NCH2), 2.30 (s, 3H, CH3).

  • 13C NMR: δ 167.5 (C=O), 154.2 (O–C–O), 132.1–114.8 (aromatic carbons), 64.8 (OCH2), 44.3 (NCH2), 20.9 (CH3).

Infrared (IR) Spectroscopy

Strong absorption bands at 1750 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C–O–C ether vibration) confirm the benzoxazolone core and phenoxyethyl substituent.

Challenges and Optimization Strategies

Competing Side Reactions

Over-alkylation at the 3rd position is mitigated by maintaining a 1:1 molar ratio of benzoxazolone to alkylating agent. Excess alkyl bromide promotes di-substitution, reducing monoproduct yield by 15–20%.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) stabilize the transition state during alkylation, improving yields by 10–15% compared to tetrahydrofuran (THF).

Industrial Scalability

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A 2023 study demonstrated that microreactor systems achieve 85% yield at 120°C with residence times under 10 minutes .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one serves as a versatile building block for the synthesis of more complex organic molecules. Its structure allows for various modification pathways, making it valuable in chemical research.

Biology

  • Biological Activity: Studies have indicated that this compound exhibits potential antimicrobial and anticancer properties. It interacts with biological membranes, enhancing its cell permeability and facilitating its effects on target proteins.
  • Mechanism of Action: The compound's mechanism involves binding to specific enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.

Medicine

  • Drug Development: Ongoing research explores its potential as a therapeutic agent for various diseases. Its unique interactions with cellular targets make it a candidate for drug development aimed at treating conditions like cancer and infections.
Application AreaSpecific UsePotential Outcomes
ChemistrySynthesis of complex moleculesNew chemical entities
BiologyAntimicrobial and anticancer studiesIdentification of new therapeutic targets
MedicineDrug developmentNovel treatments for diseases

Case Studies

  • Anticancer Activity:
    A study investigated the effects of this compound on colon cancer cell lines. The compound demonstrated significant inhibition of cell growth through apoptosis induction, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties:
    Another research focused on the antimicrobial effects of this compound against various bacterial strains. Results indicated that it exhibited notable activity against resistant strains, highlighting its potential in developing new antibiotics.
  • PPAR-γ Activation:
    Research has explored the role of this compound in activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which is associated with anti-carcinogenic effects. Functional imaging studies are underway to assess its efficacy in targeting tumors expressing PPAR-γ.

Industrial Applications

In the industrial sector, this compound is being investigated for:

  • Material Development: Its chemical properties are utilized in creating new materials with specific functionalities.
  • Chemical Processes: The compound is being explored for its role in optimizing chemical reactions and processes within industrial settings.

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, the compound may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural and Functional Group Variations

3-[2-(4-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one
  • Molecular Formula: C₁₆H₁₅NO₃S
  • Key Differences: Replaces the benzoxazolone core with a benzothiazolone (sulfur instead of oxygen in the heterocycle). Substitutes the 4-methylphenoxy group with a 4-methoxyphenoxy group.
  • The methoxy group improves electron-donating capacity, which could influence metabolic stability compared to the methyl group .
3-[(4-Fluorophenyl)methyl]-1,3-benzoxazol-2-one
  • Molecular Formula: C₁₄H₁₀FNO₂
  • Key Differences: Substitutes the phenoxyethyl chain with a 4-fluorophenylmethyl group.
  • Reduced molecular weight (243.23 g/mol) and simpler structure may decrease solubility but increase metabolic stability .
Chlorzoxazone (5-Chloro-3H-1,3-benzoxazol-2-one)
  • Molecular Formula: C₇H₄ClNO₂
  • Key Differences: Lacks the phenoxyethyl side chain; instead, has a 5-chloro substitution.
  • Impact: Simpler structure (169.57 g/mol) but lower lipophilicity, leading to reduced CNS penetration.

Pharmacological Implications

  • Target Compound: The phenoxyethyl chain likely improves CNS penetration compared to CLZ, but its larger size may reduce metabolic clearance.
  • Fluorinated Derivatives : Fluorine’s electronegativity () could enhance target selectivity but may introduce photostability challenges .

Biological Activity

3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_2

This compound features a benzoxazole core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The benzoxazole moiety can interact with specific molecular targets, leading to the activation or inhibition of various biochemical pathways. This mechanism is essential in understanding its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Anticancer Activity

Numerous studies have investigated the anticancer potential of benzoxazole derivatives. For instance, a study demonstrated that compounds derived from benzoxazole exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxicity was evaluated using MTT assays, revealing promising results for further development as anticancer agents .

Cell Line IC50 (µM) Activity
MCF-715.0High
A54920.5Moderate
HepG225.0Moderate

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that this compound exhibits selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against pathogens like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these activities were found to be significantly lower than those of conventional antibiotics .

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli>128Ineffective
Candida albicans64Moderate

Study on Cytotoxicity

A specific study focused on the synthesis and evaluation of novel Mannich bases derived from benzoxazolone indicated that these compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The apoptotic mechanisms were assessed using immunohistochemical techniques, confirming the potential for these derivatives in cancer therapy .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various benzoxazole derivatives, including this compound. Results showed that it effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by biofilm-forming pathogens .

Q & A

Q. What are the established synthetic routes for 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one?

The compound can be synthesized via condensation reactions involving substituted benzaldehyde derivatives. A common method involves refluxing a triazole precursor with substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification. Similar benzoxazole derivatives are synthesized by reacting amino-hydroxybenzoate esters with aryl acids under prolonged reflux, suggesting adaptability for this compound .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. Data collection involves high-resolution detectors, with visualization aided by tools like ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry. Proper twinning analysis and high-resolution data are essential for accurate refinement .

Q. What analytical techniques confirm the purity and identity of this compound?

High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: ~288.1546 g/mol). Nuclear magnetic resonance (NMR; ¹H/¹³C) identifies substituent positions, while high-performance liquid chromatography (HPLC) assesses purity. For crystalline samples, powder X-ray diffraction (PXRD) confirms phase homogeneity .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, analogous benzoxazolones require standard precautions: use of personal protective equipment (PPE), fume hoods for synthesis, and adherence to SDS guidelines for reactive intermediates. Waste disposal should follow institutional protocols for aromatic heterocycles .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Use variable-temperature NMR to probe conformational flexibility. For crystallography, refine occupancy ratios or apply twin-law corrections in SHELXL. Cross-validate with computational methods (DFT) to compare energy-minimized structures with experimental data .

Q. What strategies optimize synthetic yield and scalability of this benzoxazolone derivative?

Optimize reaction parameters:

  • Catalysis: Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent: Test polar aprotic solvents (DMF, DMSO) for improved solubility.
  • Purification: Use flash chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization from ethanol-water mixtures.
  • Scale-up: Implement continuous flow reactors to enhance reproducibility .

Q. How does molecular docking predict interactions between this compound and biological targets like Sigma-1 receptors?

Computational docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding. Use the crystal structure of Sigma-1 receptors (PDB ID) to identify key residues (e.g., Glu172, Tyr103). Energy minimization and molecular dynamics (MD) simulations (AMBER/CHARMM) validate stability. Experimental validation via radioligand displacement assays confirms predicted affinity .

Q. How can derivatives be designed to enhance pharmacological activity or selectivity?

  • Core modification: Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4-methylphenoxy moiety to modulate lipophilicity.
  • Side-chain variation: Replace the ethyl linker with propyl or cyclic amines to alter steric effects.
  • Biological testing: Screen derivatives against target panels (e.g., ion channels, GPCRs) to identify selectivity profiles. Synthetic intermediates (e.g., azido derivatives) enable click chemistry for bioconjugation .

Q. What crystallographic challenges arise in resolving disordered substituents, and how are they addressed?

Disorder in flexible chains (e.g., ethylphenoxy groups) is common. Strategies include:

  • Restraints: Apply SHELXL restraints (DFIX, SIMU) to maintain reasonable geometry.
  • Multi-conformer models: Refine alternate conformations with partial occupancies.
  • Low-temperature data: Collect data at 100 K to reduce thermal motion artifacts .

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